molecular formula C6H10N2O2S B3284850 1-(4-Sulfono morpholine)acetonitrile CAS No. 79207-43-5

1-(4-Sulfono morpholine)acetonitrile

Cat. No.: B3284850
CAS No.: 79207-43-5
M. Wt: 174.22 g/mol
InChI Key: FLRRCAMUHVYCFU-UHFFFAOYSA-N
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Description

Contextual Significance of Sulfonomorpholine and Acetonitrile (B52724) Scaffolds in Organic Synthesis

The potential utility of 1-(4-Sulfonomorpholine)acetonitrile can be inferred from the well-established roles of its constituent scaffolds.

The sulfonomorpholine scaffold, specifically a thiomorpholine-1,1-dioxide, is a recognized pharmacophore in medicinal chemistry. The morpholine (B109124) ring itself is a privileged structure found in numerous approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. e3s-conferences.orgresearchgate.net The replacement of the oxygen atom with a sulfone group introduces a potent hydrogen bond acceptor, which can significantly influence a molecule's interaction with biological targets. jchemrev.com The sulfone group is a key component in a variety of pharmaceuticals, and N-sulfonated heterocycles are important precursors for biologically active compounds. google.com

The acetonitrile moiety is a versatile and widely used C2 building block in organic synthesis. mdpi.comresearchgate.net Beyond its common use as a polar aprotic solvent, acetonitrile participates in a wide array of chemical transformations. mdpi.com The methylene (B1212753) group is acidic enough to be deprotonated, forming a nucleophile for the introduction of a cyanomethyl group, a reaction known as cyanomethylation. mdpi.com The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. researchgate.net

Applications of the Acetonitrile Moiety in Organic Synthesis

Reaction Type Role of Acetonitrile Resulting Functional Group/Scaffold
Cyanomethylation Nucleophilic C2 synthon -CH₂CN
Ritter Reaction Nucleophile N-Substituted amides
Cyclization Reactions Source of carbon and nitrogen atoms Pyridines, oxazoles, tetrazoles mdpi.com
Hydrolysis Reactant Carboxylic acids (-CH₂COOH)
Reduction Reactant Primary amines (-CH₂CH₂NH₂)

Historical Perspective on the Emergence of 1-(4-Sulfonomorpholine)acetonitrile as a Synthetic Target or Reagent

A direct historical account of the first synthesis or application of 1-(4-Sulfonomorpholine)acetonitrile is not prominent in the scientific literature, suggesting its status as a specialized or relatively recent synthetic intermediate. Its emergence can be viewed as a logical progression in the fields of heterocyclic and medicinal chemistry.

The synthesis of morpholine and its derivatives has been a subject of interest for over a century due to their wide-ranging applications. e3s-conferences.orgresearchgate.net Similarly, thiomorpholine (B91149) and its oxidized derivatives have been explored for their unique biological activities. jchemrev.comjchemrev.com The development of synthetic methods to create substituted thiomorpholine S,S-dioxides has been driven by the search for new therapeutic agents. google.com

Concurrently, the use of acetonitrile as a fundamental building block has a long history in organic chemistry, with continuous development of new methods for its incorporation into complex molecules. mdpi.comresearchgate.net The combination of these two areas of research—the synthesis of biologically relevant sulfonomorpholine scaffolds and the versatile reactivity of the acetonitrile unit—likely led to the synthesis of 1-(4-Sulfonomorpholine)acetonitrile as a useful intermediate. Its availability from commercial suppliers indicates a recognized, if niche, demand for this compound as a precursor for creating novel molecules with potential applications in drug discovery and materials science.

Scope and Objectives of Research on 1-(4-Sulfonomorpholine)acetonitrile in Chemical Sciences

The unique bifunctional nature of 1-(4-Sulfonomorpholine)acetonitrile opens up several avenues for future research. The primary objectives for investigating this compound would likely focus on its application as a synthetic intermediate.

Exploration of Reactivity:

Functionalization of the Acetonitrile Moiety: Research could focus on the chemical manipulation of the cyanomethyl group. For instance, the nitrile could be converted into other functional groups such as amides, carboxylic acids, or amines, providing access to a new family of sulfonomorpholine-containing compounds. The active methylene group could also be used as a nucleophile in various carbon-carbon bond-forming reactions.

Use in Heterocyclic Synthesis: The acetonitrile fragment can serve as a synthon for the construction of new heterocyclic rings, with the sulfonomorpholine moiety being carried into the final product to modulate its properties.

Applications in Medicinal Chemistry:

Scaffold for Drug Discovery: A significant research objective would be to use 1-(4-Sulfonomorpholine)acetonitrile as a starting material for the synthesis of novel bioactive compounds. The sulfonomorpholine core is a known pharmacophore, and its combination with diverse structures derived from the acetonitrile handle could lead to the discovery of new therapeutic agents. jchemrev.comjchemrev.com

Fragment-Based Drug Design: The compound could be used as a fragment in fragment-based drug discovery programs, where the sulfonomorpholine part could provide key interactions with a biological target, and the acetonitrile group would serve as a vector for growing the fragment into a more potent lead compound.

Materials Science:

Development of Functional Materials: The high polarity imparted by the sulfone group, combined with the reactivity of the nitrile, could be exploited in the synthesis of novel polymers or functional organic materials with interesting electronic or physical properties.

In essence, the primary research goal would be to establish 1-(4-Sulfonomorpholine)acetonitrile as a versatile building block, enabling the straightforward synthesis of a variety of complex molecules that would be otherwise difficult to access.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h2-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRRCAMUHVYCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Sulfonomorpholine Acetonitrile

Retrosynthetic Analysis of the 2-(1,1-dioxo-thiomorpholin-4-yl)acetonitrile Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. nih.gov For 2-(1,1-dioxo-thiomorpholin-4-yl)acetonitrile, two primary retrosynthetic pathways are considered.

Strategy A involves a disconnection of the carbon-nitrogen (C-N) bond between the heterocyclic nitrogen and the methylene (B1212753) carbon of the acetonitrile (B52724) group. This is a logical disconnection as it breaks the molecule at a key heteroatom linkage. This approach identifies thiomorpholine (B91149) 1,1-dioxide and a two-carbon synthon bearing a nitrile group, such as haloacetonitrile (e.g., bromoacetonitrile), as the precursor molecules. The forward reaction would be an N-alkylation of the pre-formed thiomorpholine 1,1-dioxide ring.

Strategy B employs a functional group interconversion (FGI) step prior to disconnection. The sulfone group is retrosynthetically reduced to a sulfide (B99878), yielding 4-(cyanomethyl)thiomorpholine. Following this, the same C-N bond is disconnected as in Strategy A. This leads to thiomorpholine and a haloacetonitrile as the initial precursors. The corresponding forward synthesis would involve two main steps: the N-alkylation of thiomorpholine followed by the oxidation of the resulting sulfide to the target sulfone. A third, less common strategy could involve the formation of the heterocyclic ring itself from acyclic precursors.

Classical Synthetic Routes to 2-(1,1-dioxo-thiomorpholin-4-yl)acetonitrile

Classical synthetic routes generally rely on well-established, stoichiometric reactions to construct the target molecule.

Direct Functionalization Approaches of Acetonitrile Derivatives

This approach corresponds to the forward synthesis suggested by Retrosynthetic Strategy A. The core of this method is the direct N-alkylation of thiomorpholine 1,1-dioxide with an acetonitrile derivative bearing a leaving group. Thiomorpholine 1,1-dioxide is a stable, crystalline solid that can be synthesized by the oxidation of thiomorpholine. thieme-connect.comontosight.ai The reaction involves the nucleophilic attack of the secondary amine of thiomorpholine 1,1-dioxide on an electrophilic cyanomethylating agent like 2-chloroacetonitrile or 2-bromoacetonitrile. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Table 1: Typical Reaction Conditions for N-Alkylation of Thiomorpholine 1,1-Dioxide

ParameterConditionPurpose
Substrates Thiomorpholine 1,1-dioxide, 2-ChloroacetonitrileReactants for C-N bond formation
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)Acid scavenger
Solvent Acetone, Acetonitrile, or Dimethylformamide (DMF)To dissolve reactants and facilitate reaction
Temperature Room Temperature to RefluxTo control reaction rate

Thiomorpholine Ring Derivatization Strategies for Sulfono and Acetonitrile Group Introduction

This section follows the logic of Retrosynthetic Strategy B, where the thiomorpholine ring is first derivatized with the acetonitrile group, followed by the introduction of the sulfone functionality.

The first step is the N-alkylation of thiomorpholine with a haloacetonitrile. Since thiomorpholine is a more nucleophilic amine than its sulfone counterpart, this reaction often proceeds under milder conditions. The resulting intermediate, 4-(cyanomethyl)thiomorpholine, is an oil that can be isolated or used directly in the subsequent step.

The second step is the oxidation of the sulfide in 4-(cyanomethyl)thiomorpholine to a sulfone. This is a common transformation in organic synthesis. A variety of classical oxidizing agents can be employed for this purpose. The choice of oxidant can depend on factors like cost, safety, and scalability. Over-oxidation is generally not a concern as the sulfone is the highest stable oxidation state for the sulfur in this context. researchgate.net

A plausible, though less documented, alternative involves the construction of the ring system itself. This could be achieved via a double Michael addition of aminoacetonitrile (B1212223) to divinyl sulfone. nih.govresearchgate.net

Sulfonylation Pathways within the Morpholine-Acetonitrile Context

It is essential to clarify that the term "sulfonylation" in the context of 2-(1,1-dioxo-thiomorpholin-4-yl)acetonitrile does not refer to the reaction of an amine with a sulfonyl chloride to form a sulfonamide. Instead, the sulfone moiety is an integral part of the heterocyclic backbone and is formed via the oxidation of a thioether (sulfide). organic-chemistry.org

This oxidation is a cornerstone of the synthetic route outlined in section 2.2.2. The selection of the oxidizing agent is crucial for the efficiency of the synthesis.

Table 2: Common Stoichiometric Oxidants for Sulfide to Sulfone Conversion

Oxidizing AgentFormulaTypical ConditionsAdvantages/Disadvantages
Hydrogen PeroxideH₂O₂Acetic Acid or Formic Acid, heatInexpensive, generates water as a byproduct; can require acidic conditions and heat.
Potassium PermanganateKMnO₄Acetone or water, often bufferedPowerful and inexpensive; can be difficult to control, generates MnO₂ waste. google.com
Meta-chloroperoxybenzoic acidm-CPBADichloromethane (DCM) or ChloroformHighly effective and selective under mild conditions; can be expensive and potentially explosive.
Oxone®2KHSO₅·KHSO₄·K₂SO₄Methanol/WaterStable, easy to handle solid, environmentally benign; may require biphasic systems. yccskarad.com

Modern and Sustainable Approaches in the Synthesis of 2-(1,1-dioxo-thiomorpholin-4-yl)acetonitrile

Modern synthetic methods aim to improve efficiency, reduce waste, and utilize milder reaction conditions, often through the use of catalysts.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalytic N-Alkylation using Phase-Transfer Catalysis (PTC): The N-alkylation step, crucial in both primary synthetic routes, can be significantly improved by employing phase-transfer catalysis. crdeepjournal.org This technique is particularly useful for reactions between a water-soluble nucleophile (or one present in a solid phase, like a carbonate salt) and an organic-soluble electrophile. researchgate.net

In this context, the reaction between thiomorpholine (or its dioxide) and chloroacetonitrile (B46850) can be conducted in a biphasic system (e.g., toluene/water) with a base like potassium carbonate and a catalytic amount of a phase-transfer agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB). tsijournals.comnih.gov The catalyst transports the deprotonated amine or carbonate anion into the organic phase where it reacts with the chloroacetonitrile. This method often leads to faster reaction times, higher yields, and milder conditions compared to homogeneous reactions in polar aprotic solvents. acsgcipr.org

Table 3: Comparison of N-Alkylation Methods

MethodConditionsAdvantagesDisadvantages
Classical Homogeneous solution (e.g., DMF), stoichiometric base, often heatedSimple setupRequires anhydrous polar aprotic solvents, can be slow, may require higher temperatures.
Phase-Transfer Catalysis (PTC) Biphasic (e.g., Toluene/H₂O), catalytic quaternary salt, solid or aqueous baseAvoids expensive/toxic solvents, faster rates, milder conditions, easier work-up. acsgcipr.orgRequires a specific catalyst, potential for catalyst poisoning.

Catalytic Oxidation of Sulfides: While classical oxidants are effective, they generate stoichiometric amounts of waste. Modern approaches focus on catalytic methods using environmentally benign terminal oxidants like hydrogen peroxide or molecular oxygen. Various transition metal complexes based on tungsten, niobium, or manganese can catalyze the oxidation of sulfides to sulfones with high efficiency and selectivity. organic-chemistry.org For instance, certain niobium carbide catalysts have been shown to efficiently convert sulfides to sulfones using 30% hydrogen peroxide, with the catalyst being easily recoverable and reusable. organic-chemistry.org Biocatalytic approaches using enzymes like cytochrome P450 have also been shown to perform S-oxidation on the thiomorpholine ring, representing a green but less common synthetic route. nih.gov

Green Chemistry Principles in 1-(4-Sulfonomorpholine)acetonitrile Production (e.g., Solvent-Free, Atom Economy)

Currently, there are no specific studies available that analyze the production of 1-(4-Sulfonomorpholine)acetonitrile through the lens of green chemistry. Such an analysis would typically involve:

Atom Economy: Evaluating the efficiency of a synthetic route by calculating the proportion of reactant atoms that are incorporated into the final product.

Solvent Selection: Research into the use of greener solvents (e.g., water, ethanol, or supercritical fluids) or solvent-free reaction conditions to minimize environmental impact.

Catalysis: The development of catalytic (as opposed to stoichiometric) reactions to reduce waste and improve efficiency.

Energy Efficiency: Conducting syntheses at ambient temperature and pressure to reduce energy consumption.

Without published synthetic routes and their analyses, a data table comparing traditional versus green methods cannot be constructed.

Flow Chemistry and Continuous Synthesis Methodologies

There is no available literature describing the synthesis of 1-(4-Sulfonomorpholine)acetonitrile using flow chemistry. The application of continuous synthesis for this compound would be an area for future research and could offer significant advantages over traditional batch processing, including:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with handling potentially reactive intermediates.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Increased Reproducibility and Scalability: Automated control over reaction parameters ensures consistency, and production can be scaled by running the system for longer durations.

A detailed description of reactor types, residence times, and throughput for this specific compound cannot be provided in the absence of dedicated research.

Optimization of Reaction Conditions and Yield for Large-Scale Preparation

Information regarding the optimization of reaction conditions for the large-scale preparation of 1-(4-Sulfonomorpholine)acetonitrile is not documented in available sources. A typical optimization study would systematically investigate the impact of various parameters to maximize yield and purity while ensuring economic viability and safety. Key parameters for optimization would include:

Reactant Concentration and Stoichiometry: Determining the ideal ratio and concentration of starting materials.

Temperature and Pressure: Identifying the optimal thermal and pressure conditions to maximize reaction rate and minimize side-product formation.

Catalyst Loading: Optimizing the amount of catalyst to achieve high conversion efficiently.

Work-up and Purification: Developing scalable and efficient methods for isolating the final product, such as crystallization or extraction, to avoid chromatography.

As no specific data on these optimization parameters for 1-(4-Sulfonomorpholine)acetonitrile synthesis are available, a data table illustrating the effects of these variables on yield cannot be generated.

Reactivity and Chemical Transformations of 1 4 Sulfonomorpholine Acetonitrile

Nucleophilic Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule is a versatile functional group that can undergo a variety of transformations. The electron-withdrawing nature of the adjacent sulfonomorpholine group is expected to influence the reactivity of both the nitrile and the α-carbon.

The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack, leading to a range of important chemical transformations.

Hydrolysis: The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids and amides. lumenlearning.com This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. lumenlearning.com In contrast, under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. The hydrolysis of 1-(4-Sulfonomorpholine)acetonitrile would be expected to proceed through an initial amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid.

Acid-catalyzed hydrolysis: This process typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The final product is the carboxylic acid and the corresponding ammonium (B1175870) salt.

Base-catalyzed hydrolysis: This involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This initially forms the carboxylate salt, which upon acidification, yields the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. organic-chemistry.org Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction with LiAlH₄ is a powerful method for converting nitriles to primary amines. organic-chemistry.org Catalytic hydrogenation, employing hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel), is another effective method. For N-sulfonylated aminonitriles, the choice of reducing agent would be critical to avoid cleavage of the sulfonyl group.

Amination: While direct amination of the nitrile group is less common, the nitrile can be converted to other functional groups that are more amenable to amination. For instance, the reduction of the nitrile to an aldehyde (a partial reduction) would allow for subsequent reductive amination to form a secondary amine.

A summary of typical transformations of the nitrile group is presented in the table below.

TransformationReagents and ConditionsExpected Product from 1-(4-Sulfonomorpholine)acetonitrile
Hydrolysis (Acidic) HCl (aq) or H₂SO₄ (aq), heat2-(1,1-dioxido-4-thiomorpholinyl)acetic acid
Hydrolysis (Basic) NaOH (aq), heat, then H₃O⁺2-(1,1-dioxido-4-thiomorpholinyl)acetic acid
Reduction to Amine 1. LiAlH₄ in THF; 2. H₂O2-(1,1-dioxido-4-thiomorpholinyl)ethan-1-amine
Reduction to Amine H₂, Pd/C or PtO₂2-(1,1-dioxido-4-thiomorpholinyl)ethan-1-amine

This table presents plausible transformations based on the general reactivity of nitriles. Specific experimental conditions for 1-(4-Sulfonomorpholine)acetonitrile may vary.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the electron-withdrawing nature of both the nitrile and the sulfonyl group. This allows for the deprotonation of the α-carbon to form a carbanion, which can then react with various electrophiles in α-functionalization reactions.

Alkylation: The α-carbanion of 1-(4-Sulfonomorpholine)acetonitrile can be alkylated by reaction with alkyl halides. This reaction is a valuable method for forming new carbon-carbon bonds. The choice of base is important to ensure complete deprotonation without causing side reactions. Common bases used for this purpose include sodium hydride (NaH) and lithium diisopropylamide (LDA). A copper-catalyzed α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols has also been reported, suggesting the possibility of alternative catalytic approaches. eie.grresearchgate.net

Condensation Reactions: The α-carbanion can also participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This can lead to the formation of α,β-unsaturated nitriles after a subsequent elimination step (Knoevenagel condensation) or β-hydroxynitriles if the reaction is performed under conditions that favor the aldol-type addition product.

The table below summarizes potential α-carbon functionalization reactions.

Reaction TypeElectrophileBaseExpected Product Structure
α-Alkylation Alkyl halide (R-X)NaH, LDAR-CH(CN)-SO₂-Morpholine
Aldol-type Addition Aldehyde (R'CHO)NaOEtR'-CH(OH)-CH(CN)-SO₂-Morpholine
Knoevenagel Condensation Ketone (R''₂C=O)Piperidine, Acetic AcidR''₂C=C(CN)-SO₂-Morpholine

This table illustrates general α-functionalization reactions of activated nitriles. The specific outcomes for 1-(4-Sulfonomorpholine)acetonitrile would depend on the chosen reaction conditions.

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings.

Reaction with Nitrile Oxides: Nitrile oxides, often generated in situ, can react with nitriles to form 1,2,4-oxadiazoles. The regioselectivity of this cycloaddition is an important consideration. oup.com

Reaction with Azides: Organic azides can also undergo [3+2] cycloaddition with nitriles to yield tetrazoles. This reaction often requires elevated temperatures or catalysis.

Reaction with Nitrones: The cycloaddition of nitrones to nitriles can lead to the formation of Δ⁴-1,2,4-oxadiazolines. Theoretical studies have shown that the mechanism can be concerted or stepwise, depending on the substituents on the nitrile and the reaction conditions. nih.gov

The feasibility and outcome of these cycloaddition reactions with 1-(4-Sulfonomorpholine)acetonitrile would be influenced by the electronic properties of the sulfonomorpholine group.

Reactions Involving the Sulfono Group

The sulfono group (SO₂) in 1-(4-Sulfonomorpholine)acetonitrile is part of a sulfonamide linkage with the morpholine (B109124) nitrogen. This structural feature imparts specific reactivity to this part of the molecule.

The sulfonyl group is generally considered a good leaving group in nucleophilic substitution reactions because the resulting sulfonate anion is stabilized by resonance. pitt.edu However, in the case of 1-(4-Sulfonomorpholine)acetonitrile, the sulfonyl group is part of a sulfonamide. The N-S bond in sulfonamides is generally stable. Cleavage of this bond to have the morpholine sulfonyl group act as a leaving group would likely require harsh conditions or specific activation.

In some contexts, such as in the synthesis of benzenedisulfonylimides, a bis-sulfonyl group can act as a leaving group from an amine nitrogen. nih.gov While not directly analogous, this suggests that under specific circumstances, the N-S bond in sulfonamides can be cleaved.

Sulfonyl compounds can participate in redox reactions, often involving the formation of sulfonyl radicals. researchgate.net These radicals can be generated through various methods, including electrochemical oxidation or reduction, and photoredox catalysis. researchgate.netacs.org Once formed, sulfonyl radicals can undergo a variety of transformations, such as addition to alkenes and alkynes.

For 1-(4-Sulfonomorpholine)acetonitrile, participation in redox chemistry could potentially involve the sulfonyl group. For instance, under reductive conditions, cleavage of the N-S bond might be possible, although this is not a typical reaction for sulfonamides. More likely, redox reactions would involve other parts of the molecule unless specific reagents designed to activate the sulfonyl group are employed. Electrochemical methods, for example, have been shown to be effective for the activation of various sulfonyl compounds. researchgate.net

Intramolecular Cyclization Reactions Involving the Sulfono Group

The sulfonyl group, in conjunction with the acetonitrile moiety, presents possibilities for intramolecular cyclization reactions, although such transformations are highly dependent on reaction conditions and the presence of suitable reagents.

Reactant/ConditionPotential ProductReaction Type
Strong BaseFused bicyclic sulfonamideIntramolecular cyclization
Reducing AgentThiazino[4,3-a]morpholine derivativeReductive cyclization

This table represents theoretical possibilities and is not based on reported experimental results for 1-(4-Sulfonomorpholine)acetonitrile.

One hypothetical pathway could involve the deprotonation of the α-carbon of the acetonitrile group by a strong base, generating a carbanion. This carbanion could then potentially act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl group. However, the stability of the resulting ring system and the energetic favorability of such a cyclization would be key determining factors.

Transformations of the Morpholine Ring System

The morpholine ring in 1-(4-Sulfonomorpholine)acetonitrile is a key structural feature that can undergo various transformations, influenced by the presence of the electron-withdrawing sulfonyl group.

Heteroatom Functionalization (Nitrogen and Oxygen)

The nitrogen atom of the morpholine ring is part of a sulfonamide and is therefore generally considered to be less nucleophilic than a typical tertiary amine. However, reactions at the nitrogen and oxygen atoms are still conceivable under specific conditions.

Nitrogen Functionalization: Oxidation of the morpholine nitrogen to form an N-oxide is a potential transformation. The resulting N-oxide could then undergo novel thermal rearrangements. nih.gov

Oxygen Functionalization: The ether oxygen of the morpholine ring is generally unreactive. However, under harsh acidic conditions, protonation of the oxygen could initiate ring-opening reactions.

Stereoselective Reactions within the Morpholine Framework

While 1-(4-Sulfonomorpholine)acetonitrile itself is achiral, the introduction of substituents onto the morpholine ring can create stereocenters. Subsequent reactions could then proceed with a degree of stereoselectivity. For instance, reactions involving the α-carbon to the oxygen or nitrogen could be influenced by the conformation of the morpholine ring, which is typically a chair conformation. The bulky sulfonyl group would likely occupy an equatorial position, which could direct the approach of incoming reagents.

Ring-Opening and Rearrangement Pathways

The stability of the morpholine ring is significant, but under certain conditions, ring-opening and rearrangement reactions can occur.

Ring-Opening: Acid-catalyzed ring-opening of N-sulfonylated aziridines is a known reaction, and similar principles could apply to the more stable six-membered morpholine ring, albeit under more forcing conditions. researchgate.net Nucleophilic attack at one of the carbon atoms adjacent to the oxygen or nitrogen, facilitated by a Lewis acid, could lead to cleavage of the C-O or C-N bond.

Rearrangement: Rearrangements of sulfonamide derivatives have been reported, particularly in the context of pyridine (B92270) 1-oxides. nih.gov While the direct applicability to the morpholine system is not established, the potential for skeletal rearrangements under thermal or photochemical conditions cannot be entirely ruled out.

Multi-Component Reactions (MCRs) Featuring 1-(4-Sulfonomorpholine)acetonitrile as a Key Component

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules. Given the presence of the reactive nitrile group, 1-(4-Sulfonomorpholine)acetonitrile could potentially serve as a key component in various MCRs.

MCR TypePotential Role of 1-(4-Sulfonomorpholine)acetonitrilePotential Products
Passerini ReactionIsocyanide component (after reduction of nitrile)α-Acyloxy carboxamides
Ugi ReactionIsocyanide component (after reduction of nitrile)α-Amino carboxamides
Gewald ReactionActive methylene (B1212753) componentSubstituted thiophenes

This table outlines hypothetical applications in MCRs and is not based on documented reactions of 1-(4-Sulfonomorpholine)acetonitrile.

For instance, if the nitrile group were to be reduced to an isocyanide in situ, the resulting derivative could participate in Passerini or Ugi reactions. More directly, the acidic α-protons of the acetonitrile moiety could allow it to act as the active methylene component in reactions like the Gewald aminothiophene synthesis. The successful participation in such reactions would depend on the compatibility of the sulfonylmorpholine fragment with the specific MCR conditions.

Mechanistic Investigations of Reactions Involving 1 4 Sulfonomorpholine Acetonitrile

Isotopic Labeling Experiments for Mechanism Probing

There is no information on isotopic labeling experiments conducted with 1-(4-Sulfonomorpholine)acetonitrile. Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing invaluable insights into bond-forming and bond-breaking processes.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding a reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) and trapping experiments are typically employed for this purpose. No such studies have been reported for reactions of 1-(4-Sulfonomorpholine)acetonitrile.

Transition State Analysis and Energy Profile Mapping

Computational chemistry is often used to analyze transition states and map the energy profile of a reaction. This provides information about the activation energy and the structure of the highest energy point along the reaction coordinate. No computational or experimental studies on the transition state analysis of reactions involving 1-(4-Sulfonomorpholine)acetonitrile are available.

Solvent Effects and Catalysis in Reaction Mechanisms

While the influence of solvents and catalysts on reaction mechanisms is a fundamental concept in chemistry, specific studies detailing these effects on reactions of 1-(4-Sulfonomorpholine)acetonitrile are absent from the available literature. The polarity, proticity, and coordinating ability of the solvent, as well as the nature of the catalyst, would be expected to play a significant role in the reaction kinetics and product distribution.

Computational and Theoretical Studies on 1 4 Sulfonomorpholine Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

No published data is available for the quantum chemical calculations of 1-(4-Sulfonomorpholine)acetonitrile.

Specific molecular orbital analysis, including the energies and distributions of the HOMO and LUMO for 1-(4-Sulfonomorpholine)acetonitrile, has not been reported.

There are no available studies detailing the charge distribution or electrostatic potential maps for this compound.

Conformational Analysis and Energy Landscapes of 1-(4-Sulfonomorpholine)acetonitrile

A conformational analysis to identify the stable conformers and the energy landscape of 1-(4-Sulfonomorpholine)acetonitrile has not been documented in the scientific literature.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

There are no specific DFT studies that predict the reactivity and selectivity of 1-(4-Sulfonomorpholine)acetonitrile.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

No molecular dynamics simulations have been published that describe the dynamic behavior or solvation effects of 1-(4-Sulfonomorpholine)acetonitrile.

In Silico Design and Prediction of Novel Derivatives and Reaction Pathways

There is no available research on the in silico design of novel derivatives or the prediction of reaction pathways for 1-(4-Sulfonomorpholine)acetonitrile.

Advanced Analytical Methodologies for Characterization of 1 4 Sulfonomorpholine Acetonitrile and Its Chemical Derivatives/intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(4-Sulfonomorpholine)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a detailed picture of its molecular framework.

In the ¹H NMR spectrum, the protons of the morpholine (B109124) ring would be expected to exhibit characteristic signals. Typically, protons on carbons adjacent to the oxygen and sulfonyl groups would appear at different chemical shifts. The methylene (B1212753) protons of the acetonitrile (B52724) group would likely present a distinct singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the morpholine ring carbons would be influenced by the neighboring heteroatoms, and the carbon of the nitrile group would have a characteristic downfield shift.

Two-dimensional NMR techniques would be crucial for assembling the molecular structure. For instance, a ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons in the morpholine ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would be instrumental in identifying longer-range (2-3 bond) correlations, for example, between the protons of the acetonitrile methylene group and the quaternary carbon of the morpholine ring, as well as the nitrile carbon.

Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Sulfonomorpholine)acetonitrile (based on analogous structures)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Morpholine H (adjacent to O)3.7 - 3.965 - 70
Morpholine H (adjacent to SO₂)3.0 - 3.350 - 55
Acetonitrile CH₂3.5 - 3.840 - 45
Nitrile C-115 - 120

Note: These are estimated values and actual experimental data may vary.

Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Ion Mobility Mass Spectrometry)

Advanced mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of 1-(4-Sulfonomorpholine)acetonitrile. This would allow for the unambiguous determination of its elemental formula (C₆H₁₀N₂O₂S).

Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pattern of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. The fragmentation pattern would provide valuable information about the connectivity of the molecule. For instance, characteristic losses of the sulfonyl group (SO₂) or the acetonitrile moiety would be expected.

Ion Mobility Mass Spectrometry could provide an additional dimension of separation based on the size, shape, and charge of the ions. This would be particularly useful if isomers were present or to gain insights into the gas-phase conformation of the molecule.

Table 2: Expected Fragments in the MS/MS Spectrum of 1-(4-Sulfonomorpholine)acetonitrile

FragmentProposed Structure
[M-SO₂]⁺Ion resulting from the loss of sulfur dioxide
[M-CH₂CN]⁺Ion resulting from the loss of the acetonitrile group
[Morpholine-SO₂]⁺Fragment corresponding to the morpholine sulfone ring

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. If suitable single crystals of 1-(4-Sulfonomorpholine)acetonitrile can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the morpholine ring (e.g., chair, boat). It would also provide insights into the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the crystal packing. This information is crucial for understanding the physical properties of the compound.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, is used to identify the functional groups present in a molecule.

The FT-IR spectrum of 1-(4-Sulfonomorpholine)acetonitrile would be expected to show characteristic absorption bands for the sulfonyl group (strong asymmetric and symmetric stretching vibrations around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively). The nitrile group would exhibit a sharp absorption band in the region of 2260-2240 cm⁻¹. The C-O and C-N stretching vibrations of the morpholine ring would also be present.

Raman spectroscopy would provide complementary information. The nitrile stretch is often a strong and sharp band in the Raman spectrum. The symmetric vibrations of the sulfonyl group would also be Raman active. Vibrational spectroscopy can also be used for reaction monitoring, for example, to follow the formation of the sulfone from a thioether precursor.

Table 3: Key Expected Vibrational Frequencies for 1-(4-Sulfonomorpholine)acetonitrile

Functional GroupFT-IR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
C≡N Stretch2260 - 22402260 - 2240
SO₂ Asymmetric Stretch1350 - 1300Weak or inactive
SO₂ Symmetric Stretch1160 - 1120Strong
C-O Stretch1140 - 1070Active
C-N Stretch1250 - 1020Active

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Investigations (if applicable)

Chiroptical spectroscopy techniques are used to study chiral molecules. While 1-(4-Sulfonomorpholine)acetonitrile itself is not chiral, derivatives of this compound could be. If a chiral center were introduced into the molecule, for example, by substitution on the morpholine ring, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy would be essential for determining its absolute configuration and studying its stereochemical properties.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques would provide a unique spectroscopic fingerprint of the chiral molecule, which could be compared with theoretical calculations to assign the absolute configuration.

Applications of 1 4 Sulfonomorpholine Acetonitrile in Diversified Chemical Syntheses

Role as a Versatile Building Block in Complex Organic Synthesis

No specific research findings were identified that describe the use of 1-(4-Sulfonomorpholine)acetonitrile as a versatile building block in complex organic synthesis.

Precursor to Novel Heterocyclic Systems

There is no available literature detailing the role of 1-(4-Sulfonomorpholine)acetonitrile as a precursor for the synthesis of novel heterocyclic systems.

Reagent for Carbon-Carbon and Carbon-Heteroatom Bond Formations

No published studies were found that demonstrate the application of 1-(4-Sulfonomorpholine)acetonitrile as a reagent for either carbon-carbon or carbon-heteroatom bond formations.

Enabling Sulfonylation Reactions in Organic Media

Information regarding the use of 1-(4-Sulfonomorpholine)acetonitrile to enable sulfonylation reactions in organic media is not present in the available scientific literature.

Utilization in Material Science Precursors

There is a lack of documented evidence for the utilization of 1-(4-Sulfonomorpholine)acetonitrile as a precursor in material science, such as for the development of polymer monomers or functional coatings, excluding biological materials.

Contribution to Supramolecular Chemistry

No research was found that investigates the contribution of 1-(4-Sulfonomorpholine)acetonitrile to the field of supramolecular chemistry, including its potential involvement in host-guest interactions or self-assembly processes.

Integration into Catalyst Design and Ligand Synthesis for Organometallic and Organic Catalysis

There are no available studies on the integration of 1-(4-Sulfonomorpholine)acetonitrile into the design of catalysts or the synthesis of ligands for either organometallic or organic catalysis.

Future Directions and Emerging Research Avenues for 1 4 Sulfonomorpholine Acetonitrile

Exploration of Unprecedented Reactivity Patterns and Synthetic Opportunities

The unique structural features of 1-(4-Sulfonomorpholine)acetonitrile, namely the sulfonyl group, the morpholine (B109124) ring, and the acetonitrile (B52724) moiety, suggest a rich and largely unexplored reactivity landscape. Future research will likely focus on uncovering novel transformations that leverage the interplay of these functional groups. For instance, the electron-withdrawing nature of the sulfonyl group can be exploited to activate adjacent positions for nucleophilic attack or deprotonation, opening doors to new carbon-carbon and carbon-heteroatom bond-forming reactions. Investigations into its behavior under various reaction conditions, such as photoredox catalysis or electrochemistry, could reveal unprecedented reaction pathways, leading to the synthesis of complex molecular architectures that are currently difficult to access.

Development of Highly Stereoselective Transformations

The creation of chiral molecules with high stereochemical purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. A significant future direction for 1-(4-Sulfonomorpholine)acetonitrile will be the development of highly stereoselective reactions. This could involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of stereocenters. For example, asymmetric additions to the nitrile group or stereoselective functionalization of the morpholine ring could provide access to a diverse array of enantiomerically enriched compounds. The development of such methodologies would elevate the status of 1-(4-Sulfonomorpholine)acetonitrile from a simple building block to a valuable tool for asymmetric synthesis.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The advent of automated synthesis and high-throughput experimentation (HTE) has revolutionized the process of reaction discovery and optimization. nih.govpurdue.edu Integrating 1-(4-Sulfonomorpholine)acetonitrile into these platforms is a crucial next step. purdue.edu This would enable the rapid screening of a wide range of reaction parameters, including catalysts, solvents, and temperatures, to quickly identify optimal conditions for known transformations and to discover entirely new reactions. nih.gov The data generated from HTE, such as reaction yields and impurity profiles under numerous conditions, can be compiled into comprehensive datasets. purdue.edu Such an approach would significantly accelerate the exploration of this compound's synthetic utility and its application in the synthesis of large compound libraries for drug discovery and materials science. nih.govnih.gov

Leveraging Theoretical Predictions to Guide Experimental Discovery

Computational chemistry and theoretical predictions offer a powerful lens through which to understand and predict chemical reactivity. researchgate.net In the context of 1-(4-Sulfonomorpholine)acetonitrile, quantum chemical calculations can be employed to model reaction mechanisms, predict the feasibility of proposed transformations, and understand the origins of stereoselectivity. researchgate.net By calculating transition state energies and reaction profiles, researchers can gain insights into the most favorable reaction pathways, thereby guiding experimental efforts and minimizing trial-and-error approaches. researchgate.net This synergy between theoretical predictions and experimental validation will be instrumental in unlocking the full potential of this compound in a more efficient and resource-conscious manner.

Potential for Sustainable and Resource-Efficient Chemical Processes

In an era of increasing environmental awareness, the development of sustainable and resource-efficient chemical processes is of paramount importance. Future research on 1-(4-Sulfonomorpholine)acetonitrile should prioritize the use of green chemistry principles. rsc.org This includes the development of catalytic reactions that minimize waste, the use of environmentally benign solvents, and the design of processes that are energy-efficient. rsc.orgrsc.orgmdpi.comlidsen.com For example, exploring reactions in aqueous media or utilizing reusable catalysts could significantly reduce the environmental footprint of syntheses involving this compound. By focusing on sustainability, the chemical community can ensure that the future applications of 1-(4-Sulfonomorpholine)acetonitrile are not only scientifically innovative but also environmentally responsible. rsc.orgrsc.orgmdpi.comlidsen.com

Q & A

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer : Implement continuous flow reactors to control exothermic reactions and reduce byproducts. Optimize stoichiometry (e.g., 1:1 molar ratio of morpholine to chloroacetonitrile) and employ in-line purification (e.g., scavenger resins) for industrial-scale applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.